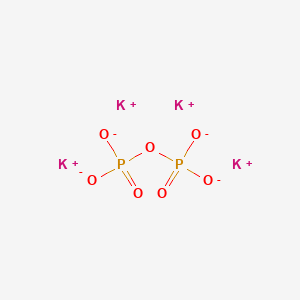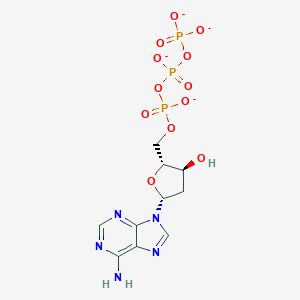
2-Deacetoxydecinnamoyltaxinine J
描述
2-Deacetoxydecinnamoyltaxinine J is a natural product isolated from the plant Taxus cuspidata Sibe et Zucc . It belongs to the class of diterpenoids and has a molecular formula of C28H40O9 with a molecular weight of 520.61 g/mol . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
化学反应分析
2-Deacetoxydecinnamoyltaxinine J undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl and acetoxy groups present in the compound .
科学研究应用
2-Deacetoxydecinnamoyltaxinine J has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids . In biology, it is investigated for its potential biological activities, including its role as an inhibitor of microtubule polymerization . In medicine, it is explored for its potential therapeutic effects, although more research is needed to fully understand its pharmacological properties.
作用机制
The mechanism of action of 2-Deacetoxydecinnamoyltaxinine J involves its interaction with microtubules, inhibiting their polymerization . This action disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that the compound binds to specific sites on the microtubules, preventing their assembly and stability .
相似化合物的比较
2-Deacetoxydecinnamoyltaxinine J is similar to other taxane compounds, such as paclitaxel and docetaxel, which are also known for their microtubule-inhibiting properties . this compound is unique due to its specific structure and the presence of deacetoxy and decinnamoyl groups, which may confer distinct biological activities and chemical properties . Other similar compounds include 2-Deacetoxytaxinine J and 2-Deacetoxytaxinine K, which share structural similarities but differ in their specific functional groups and biological activities .
属性
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKHREABHMWBBE-CNZAUHOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2-Deacetoxydecinnamoyltaxinine J?
A1: this compound has the molecular formula C28H40O9 []. Its structure is characterized by a taxane skeleton with a 4(20)-epoxide group. This structural feature distinguishes it from other taxanes like paclitaxel, which possess an oxetane ring in that position []. The crystal structure determination of this compound has been crucial in understanding the specific NMR characteristics of taxane 4(20)-epoxides []. You can find more information about its structure in the cited research article: [1‐Hydroxybaccatin I, C32H44O14, and 2‐Deacetoxydecinnamoyltaxinine J, C28H40O9. (link to article: https://www.semanticscholar.org/paper/1ee72e40673973be4f6489ce954b45f4ea419ad8)][2].
Q2: From which plant species was this compound isolated?
A2: this compound has been isolated from the Himalayan yew, scientifically known as Taxus wallichiana Zucc. []. This species is known to be a source of various taxane diterpenoids.
Q3: Are there any studies comparing the biological activity of this compound to other taxanes?
A3: While the provided research articles focus on the isolation and structural characterization of this compound [, ], they do not delve into its specific biological activity or compare it to other taxanes. Further research is needed to explore its potential biological properties and any potential relationship to known taxanes with established bioactivity, such as paclitaxel.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)







![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

